molecular formula C16H11F3N2O B581584 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide CAS No. 1211597-10-2

5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide

Cat. No.: B581584
CAS No.: 1211597-10-2
M. Wt: 304.272
InChI Key: JXEXLDLTNIVJNS-UHFFFAOYSA-N
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Description

5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and a carboxamide group attached to the indole core. The trifluoromethyl group imparts unique electronic and steric properties, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide typically involves the construction of the indole core followed by the introduction of the phenyl, trifluoromethyl, and carboxamide groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. Subsequent functionalization steps introduce the trifluoromethyl and carboxamide groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by functional group modifications using specialized reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving controlled temperature, pressure, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indole compounds with various functional groups.

Scientific Research Applications

5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The exact mechanism of action of 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2-(trifluoromethyl)indole: Lacks the carboxamide group but shares the indole core and trifluoromethyl group.

    5-Phenyl-1H-indole-7-carboxamide: Similar structure but without the trifluoromethyl group.

    2-(Trifluoromethyl)-1H-indole-7-carboxamide: Similar structure but without the phenyl group.

Uniqueness

5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide is unique due to the combination of the phenyl, trifluoromethyl, and carboxamide groups on the indole core. This combination imparts distinct electronic, steric, and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)13-8-11-6-10(9-4-2-1-3-5-9)7-12(15(20)22)14(11)21-13/h1-8,21H,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEXLDLTNIVJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=C(N3)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677818
Record name 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211597-10-2
Record name 5-Phenyl-2-(trifluoromethyl)-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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